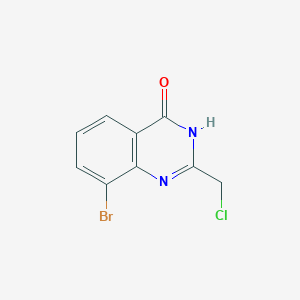
8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 8th position, a chloromethyl group at the 2nd position, and a quinazolinone core. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-aminobenzamide and appropriate halogenating agents.
Halogenation: The bromination of 2-aminobenzamide can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 8th position.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: The quinazolinone core can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and various substituted amines.
Oxidation Products: Oxidation can lead to the formation of quinazolinone derivatives with higher oxidation states.
Reduction Products: Reduction typically yields partially or fully reduced quinazolinone derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It can be used in catalytic processes due to its unique electronic properties.
Biology and Medicine:
Anticancer Research: Quinazolinone derivatives, including this compound, are studied for their potential anticancer properties.
Antimicrobial Activity: The compound exhibits antimicrobial activity and is investigated for use in developing new antibiotics.
Industry:
Pharmaceuticals: It is used in the development of pharmaceutical agents due to its bioactive properties.
Agrochemicals: The compound is explored for use in agrochemicals to protect crops from pests and diseases.
作用机制
The mechanism of action of 8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit tyrosine kinases, which are crucial in cell signaling and cancer progression. The chloromethyl group allows for covalent binding to target proteins, enhancing its efficacy.
相似化合物的比较
2-(Chloromethyl)quinazolin-4(3H)-one: Lacks the bromine atom at the 8th position.
8-Bromoquinazolin-4(3H)-one: Lacks the chloromethyl group at the 2nd position.
2-Methylquinazolin-4(3H)-one: Substitutes a methyl group for the chloromethyl group.
Uniqueness: 8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is unique due to the presence of both the bromine and chloromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to similar compounds.
属性
分子式 |
C9H6BrClN2O |
|---|---|
分子量 |
273.51 g/mol |
IUPAC 名称 |
8-bromo-2-(chloromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O/c10-6-3-1-2-5-8(6)12-7(4-11)13-9(5)14/h1-3H,4H2,(H,12,13,14) |
InChI 键 |
DSBMCRZBNZMTSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)N=C(NC2=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


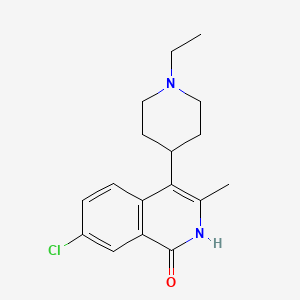
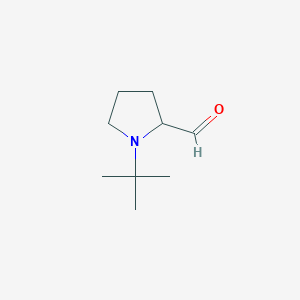

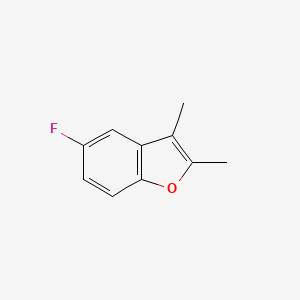
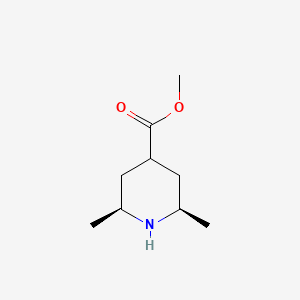
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12870433.png)
![(2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
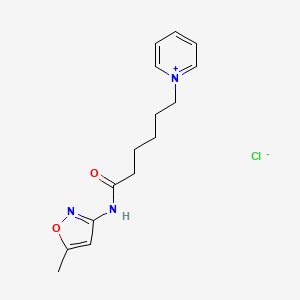
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
![3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12870450.png)
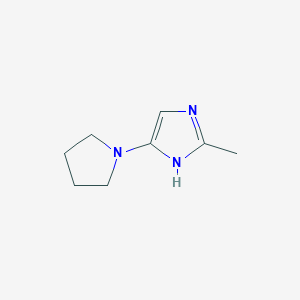
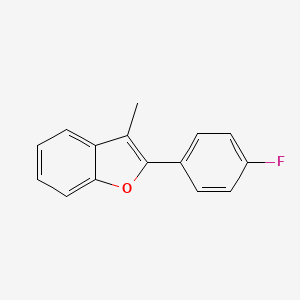

![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)
